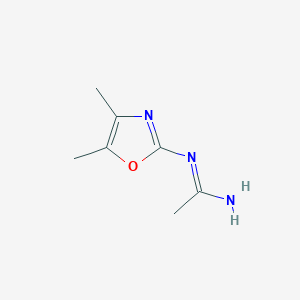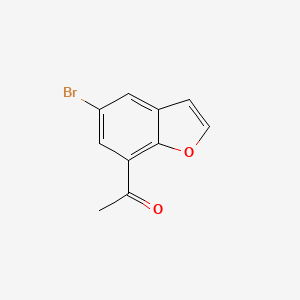
Tert-butyl 2-hydroxymorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-hydroxymorpholine-4-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₉NO₄. It is a derivative of morpholine, a heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a morpholine ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxymorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Step 1: Morpholine is reacted with tert-butyl chloroformate in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-hydroxymorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: The major product is tert-butyl 2-oxomorpholine-4-carboxylate.
Reduction: The major product is the original this compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-hydroxymorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for use in materials science and engineering applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-hydroxymorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological response.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-oxomorpholine-4-carboxylate: This compound is an oxidized form of tert-butyl 2-hydroxymorpholine-4-carboxylate and shares similar chemical properties.
Tert-butyl N-hydroxycarbamate: This compound has a similar tert-butyl group and hydroxyl group but differs in its overall structure and reactivity.
Uniqueness: this compound is unique due to its combination of a morpholine ring, a tert-butyl group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H17NO4 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
tert-butyl 2-hydroxymorpholine-4-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h7,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
MKIOAKIICSYKOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)

![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)

